molecular formula C10H13Cl B6251515 1-(chloromethyl)-2,3,5-trimethylbenzene CAS No. 38147-10-3

1-(chloromethyl)-2,3,5-trimethylbenzene

Cat. No.: B6251515
CAS No.: 38147-10-3
M. Wt: 168.7
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Description

1-(Chloromethyl)-2,3,5-trimethylbenzene is a substituted aromatic compound with a benzene ring bearing three methyl groups at positions 2, 3, and 5, and a chloromethyl (-CH₂Cl) group at position 1. Its molecular formula is C₁₀H₁₃Cl, with a molecular weight of 168.65 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ionic liquids, and phosphonate esters . Its chloromethyl group enables nucleophilic substitution reactions, making it valuable for constructing complex molecules like cytotoxic agents and antibody-drug conjugates (ADCs) .

Properties

CAS No.

38147-10-3

Molecular Formula

C10H13Cl

Molecular Weight

168.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,5-trimethylbenzene can be synthesized through several methods, including:

  • Chloromethylation of 2,3,5-trimethylbenzene: This involves the reaction of 2,3,5-trimethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Halogenation: Direct chlorination of 2,3,5-trimethylbenzene using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3,5-trimethylbenzene undergoes various types of reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,3,5-trimethylbenzoic acid

  • Reduction: 2,3,5-trimethylbenzene

  • Substitution: 2,3,5-trimethylbenzyl alcohol or 2,3,5-trimethylbenzylamine

Scientific Research Applications

1-(Chloromethyl)-2,3,5-trimethylbenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(chloromethyl)-2,3,5-trimethylbenzene exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity
1-(Chloromethyl)-2,3,5-trimethylbenzene -CH₂Cl (1), -CH₃ (2,3,5) C₁₀H₁₃Cl 168.65 High reactivity in nucleophilic substitution (e.g., with phosphites or amines)
2-Chloro-1,3,5-trimethylbenzene () -Cl (2), -CH₃ (1,3,5) C₉H₁₁Cl 154.64 Lower reactivity due to less labile Cl; used as a sterically hindered aryl halide
1-[4-(Chloromethyl)-2-nitrophenoxy]-2,3,5-trimethylbenzene () -CH₂Cl (4), -NO₂ (2), -CH₃ (2,3,5) C₁₆H₁₆ClNO₃ 305.76 Nitro group enhances electrophilicity; chloromethyl enables further functionalization
1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene () -CH₂Cl (1), -F (2), -CH₃ (3,5) C₉H₁₀ClF 172.63 Fluorine’s electron-withdrawing effect activates chloromethyl for substitution

Key Findings:

  • Chloromethyl vs. Chloro : The chloromethyl group (-CH₂Cl) is more reactive than chloro (-Cl) due to its ability to undergo nucleophilic substitution (e.g., in phosphonate ester synthesis with 60–96% yields ). Chloro-substituted analogs (e.g., 2-chloro-1,3,5-trimethylbenzene) are less reactive and serve as stable aryl halides .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance the electrophilicity of adjacent chloromethyl groups, accelerating reactions .
  • Steric Hindrance : Methyl groups at positions 2, 3, and 5 in this compound may hinder reactions at the chloromethyl site compared to less substituted analogs .

Key Findings:

  • Cytotoxicity : Chloromethyl-containing seco-CI derivatives (e.g., compounds 2 and 3 in ) exhibit potent activity against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cells .
  • Bioconjugation : The chloromethyl group in CBI dimers enables stable linker attachment in ADCs, enhancing therapeutic efficacy .

Key Findings:

  • Phosphonate Esters : Reactions with chloromethyl-substituted aromatics and phosphites achieve high yields (up to 96%) under mild conditions .
  • Steric Challenges : Despite steric bulk, this compound derivatives form imidazolium salts in 70% yield, demonstrating synthetic utility .

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